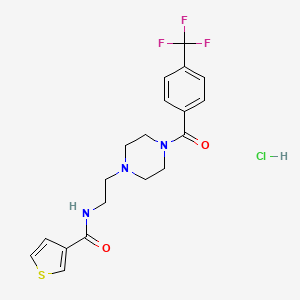

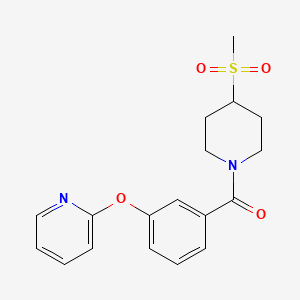

![molecular formula C14H19Cl2N3O2 B2461887 {[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine dihydrochloride CAS No. 1306604-92-1](/img/structure/B2461887.png)

{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of amphetamine, specifically a methylenedioxyamphetamine . These types of compounds are often used in research and have various effects on the central nervous system .

Chemical Reactions Analysis

As with the synthesis, the chemical reactions that this compound would undergo would depend on the specific conditions. It’s likely that it would participate in reactions typical of amines and benzodioxoles .Wissenschaftliche Forschungsanwendungen

Anticancer Research

- Synthesis of Benzimidazoles Bearing Oxadiazole Nucleus as Anticancer Agents : This study focused on synthesizing benzimidazoles with anticancer properties, showing significant to good anticancer activity in vitro. One compound emerged as a lead compound with significant growth inhibition activity (Rashid, Husain, & Mishra, 2012).

- Synthesis of Benzimidazole–Thiazole Derivatives as Anticancer Agents : This research synthesized derivatives of benzimidazole and tested their cytotoxic activity against HepG2 and PC12 cancerous cell lines, showing promising anticancer activity (Nofal et al., 2014).

Antimicrobial Research

- Synthesis and Antimicrobial Activity of Novel Benzimidazole-Thiazol Amine Compounds : This study synthesized novel benzimidazole-thiazol amine compounds that exhibited comparable antibacterial activity to standard Streptomycin and Benzyl penicillin, as well as antifungal activity against Fluconazole (Reddy & Reddy, 2010).

Chemical Properties and Synthesis

- Microwave Assisted Synthesis of Functionalized Hydantoin Derivatives : This study involved the synthesis of various hydantoin derivatives using microwave irradiation, demonstrating a novel method for producing these compounds (Kamila, Ankati, & Biehl, 2011).

- Syntheses of N-[3-(1-methyl-1H-2-imidazolyl)propyl]benzamides : This research involved preparing a series of substituted benzamides and benzenesulfonamides, contributing to the understanding of the synthesis and properties of these compounds (Shafiee, Shabani, Vosooghi, & Foroumadi, 2005).

Other Applications

- Generation of Structurally Diverse Library Through Alkylation and Ring Closure Reactions : This study used a specific ketonic Mannich base as a starting material for alkylation and ring closure reactions, showcasing the potential for creating a diverse array of compounds for various applications (Roman, 2013).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl]propan-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2.2ClH/c1-9(2)15-7-14-16-6-11(17-14)10-3-4-12-13(5-10)19-8-18-12;;/h3-6,9,15H,7-8H2,1-2H3,(H,16,17);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOUYUHOYWNZCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=NC=C(N1)C2=CC3=C(C=C2)OCO3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2461804.png)

![2-(2-Methoxyethyl)-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2461807.png)

![Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B2461809.png)

![1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2461814.png)

![8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid](/img/structure/B2461817.png)

![7-cyclopropyl-2,9-bis(4-methoxyphenyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2461823.png)

![N-(4-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2461824.png)

![4,6-Dimethyl-[1,3,2]dioxathiane 2,2-dioxide](/img/structure/B2461826.png)